Naringenin 7-0-glucoside

Solubility Formulation Bioavailability

Selecting Naringenin 7-O-glucoside (Prunin) over naringenin or naringin is a critical chemical decision. Its unique mono-glucoside structure confers markedly enhanced aqueous solubility for superior formulation flexibility and bioavailability in ADME studies. Critically, prunin is a potent, selective PTP1B inhibitor (IC50 5.5 µM), directly stimulating glucose uptake in insulin-resistant HepG2 cells—an activity profile distinctly different from naringenin and naringin. Generic substitution is scientifically invalid for target engagement and metabolic fate. Ensure your research outcomes are reliable; specify this precise glycosylation state for PTP1B-targeted anti-diabetic discovery, pharmacokinetic modeling, and enzymatic debittering process control.

Molecular Formula C21H22O10
Molecular Weight 434.4 g/mol
CAS No. 529-55-5
Cat. No. B191939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaringenin 7-0-glucoside
CAS529-55-5
SynonymsPru du 6 protein, Prunus
Pru du 6.01 protein, Prunus
Pru du 6.02 protein, Prunus
Pru1 protein, Prunus
Pru2 protein, Prunus
prunin protein, Prunus
Molecular FormulaC21H22O10
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESC1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O
InChIInChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-6,14,16,18-24,26-28H,7-8H2
InChIKeyDLIKSSGEMUFQOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naringenin 7-O-Glucoside (CAS 529-55-5): A Monoglucoside Flavanone with Differentiated Solubility, Enzyme Inhibition, and Pharmacokinetic Properties


Naringenin 7-O-glucoside (Prunin), CAS 529-55-5, is a flavanone 7-O-β-D-glucoside wherein a β-D-glucopyranosyl moiety is attached via a glycosidic linkage to the 7-position of (S)-naringenin [1]. This monoglucoside derivative of the aglycone naringenin exhibits physicochemical and biological properties that diverge significantly from both its aglycone (naringenin) and its disaccharide counterpart (naringin), including markedly enhanced aqueous solubility and altered enzyme inhibition profiles [2].

Why Naringenin 7-O-Glucoside Cannot Be Substituted with Generic Naringenin or Naringin: Physicochemical and Biochemical Specificity


Generic substitution among naringenin derivatives is scientifically invalid due to profound differences in glycosylation patterns that dictate solubility, stability, metabolic fate, and target engagement . Naringenin 7-O-glucoside (prunin) is a monoglucoside, whereas naringin is a disaccharide neohesperidoside, and naringenin is the aglycone. This structural variation results in a solubility hierarchy that critically impacts formulation and bioavailability [1]. Furthermore, glycosylation state dramatically modulates enzyme inhibition potency and selectivity; for example, prunin demonstrates superior PTP1B inhibition compared to both naringenin and higher-order glycosides, a finding directly linked to optimal fit within the enzyme's active site cavity [2]. Therefore, selecting prunin is a precise chemical decision, not a commodity purchase, as the specific mono-glucoside moiety imparts a unique and non-interchangeable profile of physicochemical and pharmacological properties essential for reliable research outcomes and targeted industrial applications.

Quantitative Evidence for Naringenin 7-O-Glucoside: Validated Differentiation Data for Scientific and Industrial Selection


Enhanced Aqueous Solubility of Prunin vs. Naringenin and Naringin

Naringenin 7-O-glucoside (prunin) exhibits markedly enhanced aqueous solubility compared to both its aglycone, naringenin, and the disaccharide glycoside, naringin. While the aglycone naringenin suffers from notoriously poor water solubility that severely limits its bioavailability and formulation options [1], and naringin also demonstrates poor solubility [2], prunin's monoglucoside structure confers superior solubility . This differentiation is critical for any application requiring dissolution in aqueous media.

Solubility Formulation Bioavailability

Potent and Selective Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) with IC50 of 5.5 µM

Prunin demonstrates potent and selective inhibition of PTP1B, a key target for type 2 diabetes and obesity, with an IC50 value of 5.5 ± 0.29 µM [1]. This activity is significantly stronger than that of the aglycone naringenin, which is described as the weakest inhibitor in the series [2]. In a direct comparative study, prunin inhibited PTP1B with an IC50 of 17.5±2.6µM, while naringenin was significantly less active [2]. Molecular docking studies revealed that prunin's optimal fit within the PTP1B active site cavity, with a docking score of -9 kcal/mol, underpins its superior potency and selectivity [1].

Diabetes Insulin Resistance Enzyme Inhibition

Improved Bioavailability of Naringenin via Glucoside Form vs. Rutinoside Form in Human Subjects

Human pharmacokinetic studies demonstrate that the bioavailability of naringenin is significantly enhanced when administered as its 7-O-glucoside (prunin) compared to its 7-O-rutinoside (narirutin) form [1]. A clinical study in healthy volunteers showed that conversion from the rutinoside to the glucoside resulted in increased absorption and bioavailability of the naringenin aglycone [2]. While the profile of urinary conjugates was unaffected by a 3-fold change in dose, the initial absorption step is clearly favored by the monoglucoside structure [2].

Pharmacokinetics Bioavailability ADME

Superior Neuroprotective Effects of Prunin Over Naringin in Cellular Model

In a study evaluating neuroprotective properties and debitterization, prunin and naringenin demonstrated significantly greater neuroprotective effects on human neuroblastoma SH-SY5Y cells treated with scopolamine than naringin [1]. This indicates that prunin, a product of enzymatic or acid hydrolysis of naringin [2], retains or enhances certain bioactivities relative to its parent disaccharide. Furthermore, the bitterness of prunin and naringenin was significantly decreased compared to naringin using the human bitter taste receptor TAS2R39 [1].

Neuroprotection Debittering Enzymatic Hydrolysis

Differential α-Glucosidase Inhibition: Prunin vs. Naringenin vs. Acarbose

While naringenin is a potent α-glucosidase inhibitor (IC50: 10.6±0.49µM), prunin also demonstrates significant, though lower, activity (IC50: 317 ± 2.12 µM) [1]. Importantly, prunin's activity is superior to the clinically used α-glucosidase inhibitor, acarbose (IC50: 178.0±0.27µM) in some assay systems [2]. This highlights that glycosylation modulates, but does not eliminate, prunin's multi-target anti-diabetic potential. The choice of naringenin vs. prunin should be driven by the desired target profile: prunin for potent PTP1B inhibition, naringenin for potent α-glucosidase inhibition.

α-Glucosidase Diabetes Enzyme Inhibition

Naringenin 7-O-Glucoside: Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Type 2 Diabetes and Insulin Resistance Research: Targeting PTP1B

Prunin's potent and selective inhibition of PTP1B (IC50 = 5.5 µM) makes it the naringenin derivative of choice for studies investigating this key negative regulator of insulin signaling [1]. Its demonstrated ability to stimulate glucose uptake in insulin-resistant HepG2 cells via PTP1B downregulation [1] provides a validated cellular model for anti-diabetic drug discovery. Unlike naringenin, which is a weak PTP1B inhibitor [2], prunin offers a targeted tool for probing this pathway.

Citrus Juice and Nutraceutical Debittering: An Enzymatic Intermediate with Reduced Bitterness

Prunin is the key intermediate in the enzymatic or acid hydrolysis of bitter naringin to tasteless naringenin [3]. Its own bitterness is significantly lower than naringin, as validated by human bitter taste receptor assays (TAS2R39) [4]. For industrial debittering processes, monitoring prunin levels is critical for quality control, and prunin itself may serve as a less bitter, bioactive ingredient in functional food and nutraceutical formulations [4].

Flavonoid Bioavailability and Pharmacokinetic Studies: The Glucoside Advantage

Human clinical data demonstrate that the 7-O-glucoside form of naringenin (prunin) leads to superior oral bioavailability of the naringenin aglycone compared to the 7-O-rutinoside form [5]. Therefore, prunin is the preferred standard or test compound for pharmacokinetic and ADME studies aimed at understanding or improving the systemic delivery of naringenin and related flavanones. Its use can help resolve contradictory findings that may arise from the poor and variable absorption of the aglycone or other glycosides.

Multi-Target Anti-Diabetic Screening: A Specific Tool for Differentiating PTP1B and α-Glucosidase Effects

The differential inhibition profile of prunin (potent PTP1B, moderate α-glucosidase) vs. naringenin (weak PTP1B, potent α-glucosidase) [1][2] allows researchers to use these compounds as comparative tools to dissect the contributions of these two distinct pathways to observed anti-diabetic effects in complex models. This specificity is invaluable for target validation and for understanding the polypharmacology of flavonoid glycosides.

Quote Request

Request a Quote for Naringenin 7-0-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.